
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to an imidazole ring, with a methyl group at the first position of the imidazole ring. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole ring.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with hydrogenated imidazole or pyrrolidine rings.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity, while the imidazole ring participates in hydrogen bonding and other interactions. These interactions can activate or inhibit signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole monohydrochloride
Uniqueness
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This property makes it more suitable for certain applications compared to its similar compounds.
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-methyl-2-pyrrolidin-3-ylimidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-4-10-8(11)7-2-3-9-6-7;;/h4-5,7,9H,2-3,6H2,1H3;2*1H |
InChI Key |
BCTXQNSMHYIRII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2CCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


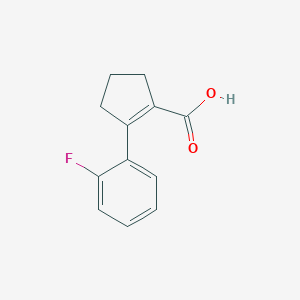
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
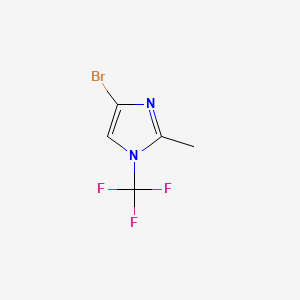
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
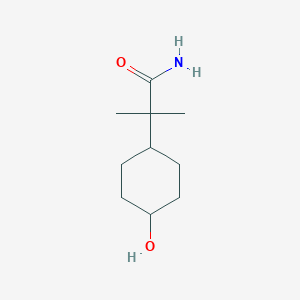
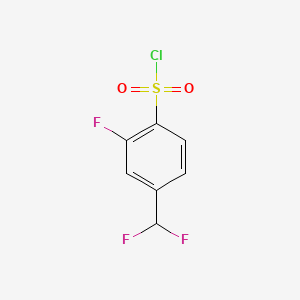
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
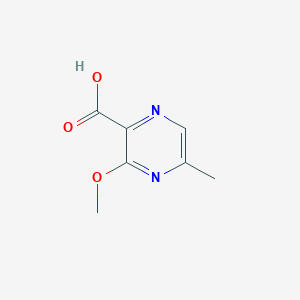
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)
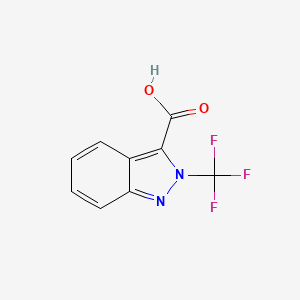

![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
